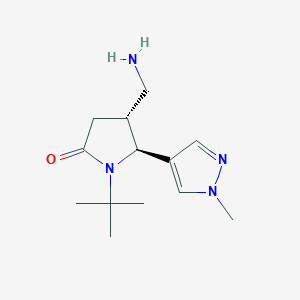
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3. It features a cyclohexane ring substituted with hydroxyl and acetic acid groups, making it a versatile molecule in various chemical reactions and applications. This compound is notable for its structural complexity and potential utility in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,5-dimethylcyclohexanone followed by carboxylation. The reaction typically proceeds as follows:
Hydroxylation: 2,5-Dimethylcyclohexanone is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide to introduce the hydroxyl group at the 1-position.
Carboxylation: The resulting 1-hydroxy-2,5-dimethylcyclohexanol is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide, to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Hydroxylation: Utilizing large reactors and continuous flow systems to hydroxylate 2,5-dimethylcyclohexanone efficiently.
Continuous Carboxylation: Employing high-pressure reactors for the carboxylation step, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-(1-Oxo-2,5-dimethylcyclohexyl)acetic acid.
Reduction: 2-(1-Hydroxy-2,5-dimethylcyclohexyl)ethanol.
Substitution: 2-(1-Chloro-2,5-dimethylcyclohexyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxycyclohexyl)acetic acid: Lacks the methyl groups at the 2 and 5 positions.
2-(1-Hydroxy-2-methylcyclohexyl)acetic acid: Contains only one methyl group at the 2 position.
2-(1-Hydroxy-2,5-dimethylcyclohexyl)propanoic acid: Has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(1-hydroxy-2,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-4-8(2)10(13,5-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
SZRBRRCBAGJIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)(CC(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





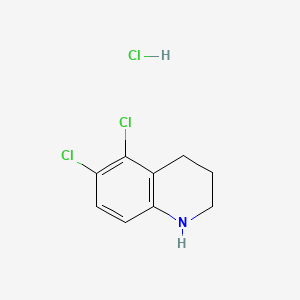

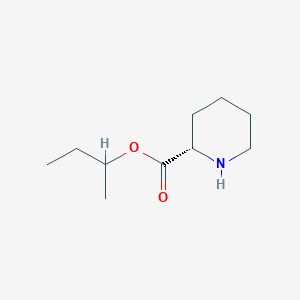
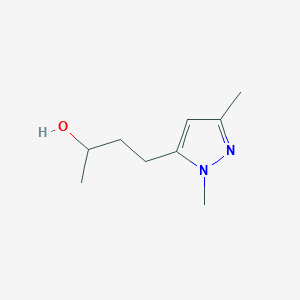

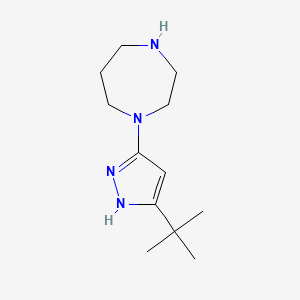
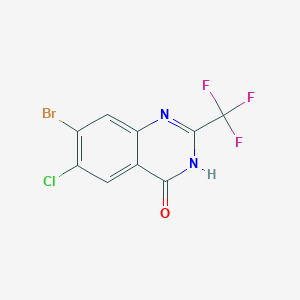

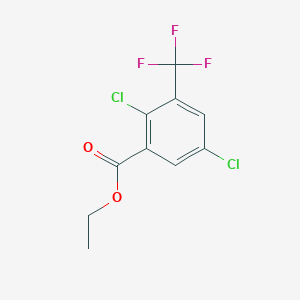
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
